Evidence 1: Piperazine Ring pKₐ Depression by 2,2-Dimethyl Substitution Relative to Unsubstituted Piperazine
The predicted pKₐ of the 2,2-dimethylpiperazine substructure is 9.38 ± 0.40, representing a downward shift of approximately 0.29 log units from the experimentally measured pKₐ of unsubstituted piperazine (9.67 ± 0.05) [1]. At pH 7.5, this translates to a calculated ~97.5% protonation for the dimethylated core versus ~98.5% for piperazine, a modest but mechanistically significant difference that alters the fraction of neutral (membrane-permeable) species and the protonation-dependent conformational rigidity of PROTAC linkers [1].
| Evidence Dimension | Conjugate acid pKₐ of piperazine ring (Protonation state governing solubility, permeability, and conformational bias) |
|---|---|
| Target Compound Data | pKₐ = 9.38 ± 0.40 (predicted for 2,2-dimethylpiperazine substructure) |
| Comparator Or Baseline | Unsubstituted piperazine: pKₐ = 9.67 ± 0.05 (experimental) [1] |
| Quantified Difference | ΔpKₐ ≈ −0.29 (target compound less basic); protonation at pH 7.5 ~97.5% vs ~98.5% |
| Conditions | Predicted pKₐ from ChemicalBook (ACD/Labs model); experimental comparator pKₐ from potentiometric titration in 0.15 M KCl at 25 °C [1]. |
Why This Matters
The altered protonation equilibrium affects aqueous solubility and passive membrane diffusion of final conjugates; for PROTAC design, linker pKₐ directly influences the fraction of protonated, solubility-enhancing species, making the dimethyl analog a rational choice when fine-tuning physicochemical properties is required [1].
- [1] Bazzurro F, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022;12(34):21968–21977. Table 1. doi:10.1039/d2ra03761k. View Source
